molecular formula C24H21NO4 B8343634 4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid

4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid

Cat. No.: B8343634
M. Wt: 387.4 g/mol
InChI Key: RMWVENXKUQXLPW-UHFFFAOYSA-N
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Description

4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid is an organic compound belonging to the class of phenylbenzamines. This compound is characterized by its aromatic structure, consisting of a benzyl group that is N-linked to a benzamine. It has a molecular formula of C24H21NO4 and a molecular weight of 387.428 Da .

Preparation Methods

The synthesis of 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzylamine intermediate: This involves the reaction of benzyl chloride with aniline in the presence of a base to form N-benzylaniline.

    Coupling with a diketone: The N-benzylaniline is then coupled with a diketone, such as acetylacetone, under acidic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid include other phenylbenzamines and diketones. Some examples are:

    N-benzylaniline: A precursor in the synthesis of the target compound.

    Acetylacetone: A diketone used in the coupling reaction.

    Phenylmethylamines: Compounds with similar aromatic structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid

InChI

InChI=1S/C24H21NO4/c26-22(15-23(27)24(28)29)20-12-7-13-21(14-20)25(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,28,29)

InChI Key

RMWVENXKUQXLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)CC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner to example AI-2-1, 4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester (0.489 g, 1.1 mmol) was reacted with 3 ml 1N LiOH in 10 ml THF to yield 0.4 g (94%) of AV-3-1 as an orange resin. 1H NMR (400 MHz, CDCl3) δ4.71 (s, 4H), 6.96 (dt, 1H, J=7.33, 2.20 Hz).
Name
4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
0.489 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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